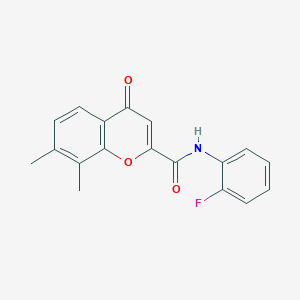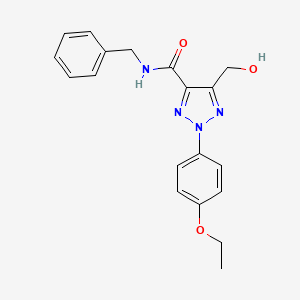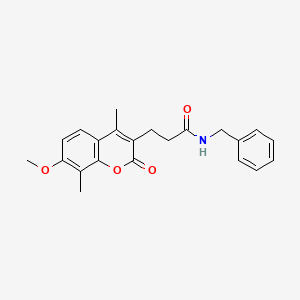![molecular formula C24H24N2O3 B11394463 2-[(3-methoxyphenoxy)methyl]-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11394463.png)
2-[(3-methoxyphenoxy)methyl]-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-METHOXYPHENOXY)METHYL]-1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the benzodiazole family This compound is characterized by the presence of methoxyphenoxy and methylphenoxy groups attached to a benzodiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-METHOXYPHENOXY)METHYL]-1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxyphenol with benzyl chloride to form 3-methoxyphenylmethyl ether. This intermediate is then reacted with 2-(3-methylphenoxy)ethylamine under controlled conditions to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-METHOXYPHENOXY)METHYL]-1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The benzodiazole ring can be reduced under specific conditions to yield dihydrobenzodiazole derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Nitro or halogenated benzodiazole derivatives.
Scientific Research Applications
2-[(3-METHOXYPHENOXY)METHYL]-1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(3-METHOXYPHENOXY)METHYL]-1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The methoxy and methylphenoxy groups can enhance its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its use in amine protection and deprotection sequences.
4-Methoxyphenylacetic acid: Utilized in the synthesis of various pharmaceuticals.
3-Methoxyphenylboronic acid: Employed in Suzuki coupling reactions for the formation of carbon-carbon bonds.
Uniqueness
2-[(3-METHOXYPHENOXY)METHYL]-1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its benzodiazole core, coupled with methoxy and methylphenoxy substituents, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C24H24N2O3 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-[(3-methoxyphenoxy)methyl]-1-[2-(3-methylphenoxy)ethyl]benzimidazole |
InChI |
InChI=1S/C24H24N2O3/c1-18-7-5-9-20(15-18)28-14-13-26-23-12-4-3-11-22(23)25-24(26)17-29-21-10-6-8-19(16-21)27-2/h3-12,15-16H,13-14,17H2,1-2H3 |
InChI Key |
UMEBUMOEUPKDIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2COC4=CC=CC(=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11394380.png)
![5-chloro-N-(2,6-dimethylphenyl)-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11394381.png)
![{5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(4-fluorophenyl)methanone](/img/structure/B11394386.png)
![4-(2-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11394390.png)
![2,3,5,9-tetramethyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11394401.png)
![N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B11394407.png)
![N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]thiophene-2-carboxamide](/img/structure/B11394412.png)
![9-[2-(4-methoxyphenyl)ethyl]-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one](/img/structure/B11394423.png)


![2-[4-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide](/img/structure/B11394442.png)

![3-[(7-hexyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B11394460.png)

